7-(Pyridin-2-yl)azepan-2-one
CAS No.:
Cat. No.: VC15992176
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 7-pyridin-2-ylazepan-2-one |
| Standard InChI | InChI=1S/C11H14N2O/c14-11-7-2-1-6-10(13-11)9-5-3-4-8-12-9/h3-5,8,10H,1-2,6-7H2,(H,13,14) |
| Standard InChI Key | AAIGONYJHNWPLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)NC(C1)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
7-(Pyridin-2-yl)azepan-2-one belongs to the azepanone family, distinguished by a lactam ring (azepan-2-one) fused to a pyridine heterocycle at the seventh position. The pyridine moiety introduces aromaticity and electronic asymmetry, influencing both the compound’s reactivity and interaction with biological targets. Key structural attributes include:
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Molecular formula:
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Ring system: A seven-membered azepane lactam (δ-lactam) fused to a six-membered pyridine ring.
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Functional groups: Lactam (amide) and pyridine, enabling hydrogen bonding, π-stacking, and coordination chemistry.
The pyridine nitrogen’s position ortho to the lactam ring creates steric and electronic effects that modulate reactivity, particularly in substitution and cycloaddition reactions .
Synthetic Methodologies
Photochemical Dearomative Ring-Expansion
Recent advances in photochemical synthesis offer a promising route to azepanone derivatives. A methodology developed by Sanchez et al. (2024) demonstrates the conversion of nitroarenes into caprolactams via visible light-mediated ring-expansion . While their work focuses on 5-(Pyridin-3-yl)azepan-2-one, the protocol is adaptable to 7-(Pyridin-2-yl)azepan-2-one by modifying the nitroarene starting material.
Key steps:
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Photoexcitation: Nitroarenes irradiated with blue light () generate singlet nitrene intermediates.
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Ring-expansion: Intramolecular cyclization forms a seven-membered 3H-azepine intermediate.
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Hydrogenation and hydrolysis: Selective hydrogenation of the diene moiety yields amidines, which hydrolyze to caprolactams.
Optimized conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitroarene activation | , , i-PrOH | 85–90 |
| Hydrogenation | , (1 atm), EtOH | 70–75 |
| Hydrolysis | , HCl | >90 |
This method’s modularity allows para- or meta-substituted nitroarenes to direct substituents to specific positions on the azepanone ring .
Chemical Reactivity and Functionalization
Lactam Ring Reactivity
The δ-lactam ring exhibits typical amide reactivity, including:
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Hydrolysis: Acidic or basic conditions cleave the lactam to form amino acids (e.g., 7-aminopyridine derivatives).
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Reduction: reduces the lactam to a cyclic amine, enhancing basicity.
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Ring-opening alkylation: Nucleophiles (e.g., Grignard reagents) attack the carbonyl carbon, yielding substituted azepanes.
Pyridine-Mediated Reactions
The pyridine moiety participates in:
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Electrophilic substitution: Directed ortho-metallation enables functionalization at the C3 position.
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Coordination chemistry: Pyridine nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating cross-coupling reactions.
Table 1: Representative reactions of 7-(Pyridin-2-yl)azepan-2-one analogs
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Lactam reduction | , anhydrous THF | 7-(Pyridin-2-yl)azepane |
| N-Alkylation | , , DMF | N-Methylazepan-2-one derivative |
| Suzuki coupling | , aryl boronic acid | Biaryl-functionalized azepanone |
Industrial and Synthetic Applications
Pharmaceutical Intermediates
The compound’s dual functionality makes it a versatile intermediate:
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Peptidomimetics: The lactam ring mimics peptide bonds, enabling protease-resistant drug candidates.
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Metal-organic frameworks (MOFs): Pyridine coordination sites facilitate porous material synthesis for gas storage.
Polymer Chemistry
Caprolactams are precursors to nylon-like polymers. Functionalization with pyridine could enhance thermal stability or introduce self-healing properties via reversible coordination bonds.
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